molecular formula C20H17N5O5 B2592854 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1226442-85-8

2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Cat. No. B2592854
M. Wt: 407.386
InChI Key: UGYJARCTACHHFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H17N5O5 and its molecular weight is 407.386. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

A study by El Kayal et al. (2019) on the synthesis and anticonvulsant activity of derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide revealed the development of compounds with promising anticonvulsant effects. The research involved a novel approach for synthesizing the key intermediate and confirmed the structures of the substances through various methods. The leader compound identified in this study showed improved experimental convulsive syndrome rates in mice without impairing motor coordination, suggesting potential for further anticonvulsant research (El Kayal et al., 2019).

Cytotoxic Activity

Nguyen et al. (2019) synthesized and evaluated the cytotoxic activity of compounds against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines. This study focused on derivatives containing the quinazolinone core and demonstrated mild-to-moderate cytotoxic activity, highlighting the potential use of these compounds in cancer research (Nguyen et al., 2019).

Antifungal and Antimicrobial Activity

Noureldin et al. (2018) designed and synthesized a series of compounds to inhibit the action of the fungus chitin synthase enzyme. These compounds were evaluated for their antifungal activity against various strains, including Aspergillus fumigates and Candida albicans. Although in vitro activity was lower compared to active controls, the study provided insights into the potential antifungal applications of these compounds (Noureldin et al., 2018).

Anti-inflammatory and Analgesic Activity

Research on the synthesis of derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(4H)-yl)acetamide has also shown pharmacological significance in anti-inflammatory and analgesic activities. Studies such as those by Rajveer et al. (2010) and Rajasekaran et al. (2011) have synthesized and evaluated these compounds, demonstrating their potential in reducing inflammation and pain (Rajveer et al., 2010), (Rajasekaran et al., 2011).

properties

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O5/c26-17(12-24-19(28)13-4-1-2-5-14(13)22-20(24)29)21-9-10-25-18(27)8-7-15(23-25)16-6-3-11-30-16/h1-8,11H,9-10,12H2,(H,21,26)(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYJARCTACHHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

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